(S)-gamma-Octanolactone is classified as a γ-lactone, specifically an oxolan-2-one with a butyl group at position 5. It is primarily derived from natural sources such as fruits (notably peaches and apricots) and certain processed foods like blue cheese . Despite its natural occurrence, it is often synthesized for commercial use due to its desirable aromatic properties.
The synthesis of (S)-gamma-Octanolactone can be achieved through several methods:
(S)-gamma-Octanolactone participates in various chemical reactions typical for lactones:
The mechanism of action for (S)-gamma-Octanolactone primarily relates to its sensory properties in flavor and fragrance applications. It acts on olfactory receptors, contributing to fruity and creamy notes in perfumes and food products. Its low detection threshold (around parts per billion) indicates its potency as an aromatic compound, allowing it to impart significant sensory effects even at minimal concentrations .
These properties make (S)-gamma-Octanolactone highly suitable for use in fragrances and flavorings.
(S)-gamma-Octanolactone finds applications across several domains:
(S)-gamma-Octanolactone (γ-octalactone) arises in plants via enantioselective enzymatic pathways. Key steps include:
Table 1: Natural Occurrence of (S)-γ-Octalactone in Plants
Plant Source | Tissue | (S)-Enantiomer Proportion (%) | Concentration (ppm) |
---|---|---|---|
Prunus persica | Fruit mesocarp | 68–74% | 1.2–3.8 |
Mangifera indica | Pulp | 60–65% | 0.9–2.1 |
Vitis vinifera | Berry skin | 55–62% | 0.05–0.3 |
Microbial biosynthesis leverages stereoselective enzymes for efficient (S)-isomer synthesis:
Table 2: Microbial Production Efficiency of (S)-γ-Octalactone
Microorganism | Substrate | (S)-Enantiomer Yield (%) | Titer (g/L) |
---|---|---|---|
Mortierella isabellina | Octanoic acid | 92% | 12.4 |
Aspergillus niger | Oleic acid | 78% | 8.7 |
Engineered S. cerevisiae | Glucose | 83% | 10.1 |
(S)-γ-Octalactone mediates critical ecological functions:
Enantiomeric ratios serve as biomarkers for origin authentication and quality control:
Table 3: Enantiomeric Distribution in Wines
Wine Type | Region | (S)-Enantiomer Proportion (%) | Concentration (µg/L) |
---|---|---|---|
Pinot noir | Oregon, USA | 64–68% | 18.5–22.5 |
Botrytised Semillon | Sauternes, France | 70–75% | 95–155 |
Cabernet Sauvignon | Bordeaux, France | 58–63% | 12.8–16.2 |
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